molecular formula C30H32N2O2 B148517 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid CAS No. 134701-70-5

3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid

Cat. No. B148517
M. Wt: 452.6 g/mol
InChI Key: UQKNBUMTTCHIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, also known as TPNPA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TPNPA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.

Mechanism Of Action

The mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been shown to inhibit the activity of certain enzymes and proteins, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is its broad range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. However, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid. One area of interest is the development of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to determine the safety and efficacy of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid involves the reaction of 3,4,5-triphenyl-1H-pyrazole with nonanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and time control. The resulting product is then purified through various techniques to obtain a high yield of pure 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid.

Scientific Research Applications

3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

134701-70-5

Product Name

3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

9-(3,4,5-triphenylpyrazol-1-yl)nonanoic acid

InChI

InChI=1S/C30H32N2O2/c33-27(34)22-14-3-1-2-4-15-23-32-30(26-20-12-7-13-21-26)28(24-16-8-5-9-17-24)29(31-32)25-18-10-6-11-19-25/h5-13,16-21H,1-4,14-15,22-23H2,(H,33,34)

InChI Key

UQKNBUMTTCHIOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4

Other CAS RN

134701-70-5

synonyms

3,4,5-TPNA
3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.